molecular formula C16H19NO4 B3033401 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 1019526-32-9

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033401
CAS No.: 1019526-32-9
M. Wt: 289.33 g/mol
InChI Key: FDTGGEVHZRUWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . This compound is characterized by the presence of methoxy groups and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dimethoxyaniline with formaldehyde and 2-methoxyphenol under acidic conditions . The reaction proceeds through a Mannich reaction mechanism, where the amino group of 2,4-dimethoxyaniline reacts with formaldehyde to form an iminium ion intermediate, which then reacts with 2-methoxyphenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with biological molecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2,4-dimethoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTGGEVHZRUWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 4
Reactant of Route 4
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 5
Reactant of Route 5
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.